molecular formula C18H18N6O3 B2499456 N~2~-(4-methoxyphenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 799829-72-4

N~2~-(4-methoxyphenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2499456
CAS RN: 799829-72-4
M. Wt: 366.381
InChI Key: QSQWBSZKLDXKIU-UHFFFAOYSA-N
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Description

The compound "N~2~-(4-methoxyphenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine" is a complex organic molecule that features a pyrimidine core with nitro, methoxy, and methylphenyl substituents. This structure is indicative of a molecule that could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, materials science, or as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the formation of pyrimidine rings through condensation reactions, as well as the introduction of substituents like nitro, methoxy, and methylphenyl groups through various substitution reactions. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones involves the reaction of substituted phenyl aminoisoxazolones with a nitropyridine group, leading to the formation of imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a similar compound with methoxy phenyl substituents was determined using X-ray powder diffraction, revealing a triclinic space group and providing insights into the intermolecular interactions within the crystal lattice . Additionally, the molecular structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde was analyzed, showing a three-dimensional hydrogen-bonded framework . These studies suggest that the compound of interest may also exhibit a complex solid-state structure with potential hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be quite diverse, depending on the nature of the substituents. For example, methoxy-substituted pyrimidines can undergo thermal rearrangement in the presence of triethylamine to yield N-methyl-2(or 4)-oxopyrimidines . The presence of a nitro group can also influence the reactivity, as seen in the synthesis of quinoline proton sponges, where nitroquinolines react with dimethylamine to produce aminodehalogenation products . These reactions highlight the potential for the compound to participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the nitro, methoxy, and methylphenyl groups. These substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of methoxy groups can increase the electron density on the aromatic ring, potentially affecting the molecule's reactivity towards electrophiles . The nitro group is an electron-withdrawing group and could make the pyrimidine ring more susceptible to nucleophilic attack. The physical properties such as melting point and solubility would need to be determined experimentally, as they are not discussed in the provided papers.

Scientific Research Applications

Chemical Synthesis and Rearrangements

The thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines to N-methyl-2(or 4)-oxopyrimidines highlights the reactivity of methoxypyrimidines under specific conditions, showcasing a foundational approach to synthesizing related compounds including the target molecule. This study underscores the intermolecular and ionic nature of such rearrangements, providing insights into the chemical behavior of N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (Brown & Lee, 1970).

Reaction Mechanisms

Investigations into the transetherification of alkoxy-derivatives of pyrimidine, including conditions that favor the formation of propoxy-homologues, provide a chemical framework relevant to modifying the target molecule. Such studies illuminate the reactive potential of methoxypyrimidines in the presence of silver oxide, contributing to a broader understanding of their chemical versatility (Brown & Sugimoto, 1970).

Application in Synthesis of Novel Compounds

The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]-pyridines and indoles elucidates a pathway for creating complex molecules from pyrimidine derivatives. This research highlights the synthetic utility of the target molecule in forming structures with potential biological relevance (Khalafy, Setamdideh, & Dilmaghani, 2002).

Photochemical and Electrochemical Studies

Photochemical studies of aromatic compounds, including the influence of aliphatic amines on the photochemistry of bromopyrimidines, provide insight into the light-induced reactions of pyrimidine derivatives. These findings are essential for understanding the photostability and photoactivation of molecules similar to the target compound, which could influence their application in material science or photopharmacology (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Corrosion Inhibition

Triazine derivatives, related to the chemical structure of the target molecule, have been studied for their efficacy as corrosion inhibitors for steel in acidic mediums. This research illustrates the potential industrial applications of pyrimidine derivatives in protecting metals from corrosion, offering insights into their practical utility beyond theoretical and laboratory settings (Yadav et al., 2015).

properties

IUPAC Name

2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-11-3-5-12(6-4-11)20-17-15(24(25)26)16(19)22-18(23-17)21-13-7-9-14(27-2)10-8-13/h3-10H,1-2H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQWBSZKLDXKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine

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